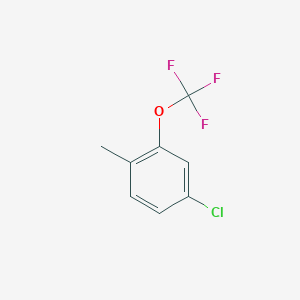

4-Chloro-1-methyl-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-chloro-1-methyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYACNKSSYRCFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Chlorination of aromatic precursor | 90-100°C, UV light, Chlorine gas flow (15-20 LPH) | Aromatic substrate (e.g., anisole or chlorobenzotrifluoride), radical initiator (e.g., azobisisobutyronitrile) | Chlorination introduces chlorine substituent; radical initiator and UV light facilitate reaction; nitrogen purging removes excess chlorine and HCl |

| 2 | Fluorination to introduce trifluoromethoxy group | 80°C, 4-6 hours, autoclave under pressure (30-35 kg/cm²) | Trichloromethoxybenzene intermediate, anhydrous hydrogen fluoride (AHF) | Fluorination replaces chlorine atoms on methoxy group with fluorine to form trifluoromethoxy; byproduct is hydrochloric acid |

| 3 | Methylation (if not introduced earlier) or nitration for further functionalization | 0-35°C, nitration mixture (concentrated H2SO4 + HNO3) | Trifluoromethoxybenzene, nitrating agents | Nitration produces nitro derivatives, often with para-isomer predominance (~90%) |

| 4 | Purification and isolation | Distillation, evaporation, filtration, layer separation | Various solvents like dichloromethane (DCM) | Purification to achieve high purity (90-99.5%) product |

Detailed Process Description

Chlorination: The process begins with chlorination of an aromatic substrate such as anisole or 4-chlorobenzotrifluoride. The reaction is carried out at 90-100°C under UV illumination with a radical initiator to facilitate the substitution of hydrogen by chlorine on the aromatic ring. Chlorine gas is continuously bubbled through the reaction mixture to maintain the chlorination process. After completion, the reaction mixture is purged with nitrogen to remove residual chlorine and hydrochloric acid.

Fluorination: The chlorinated intermediate, specifically trichloromethoxybenzene, is subjected to fluorination using anhydrous hydrogen fluoride in a stainless steel autoclave at 80°C for 4-6 hours under pressure (30-35 kg/cm²). This step converts the trichloromethoxy group into the trifluoromethoxy substituent. Hydrochloric acid is generated as a byproduct and is vented off along with excess HF. The crude trifluoromethoxybenzene is then purified by atmospheric distillation to isolate the pure compound.

Nitration and Further Functionalization: For derivatives or intermediates, nitration can be performed on trifluoromethoxybenzene using a mixture of concentrated sulfuric and nitric acid at low temperatures (0-35°C). This reaction predominantly yields the para-nitro isomer (~90%) with minor ortho isomers. The nitrated product is isolated using dichloromethane extraction followed by solvent evaporation.

Purification: The final product is purified through standard organic separation techniques including distillation, filtration, and solvent extraction to achieve high purity suitable for further applications.

The chlorination step is sensitive to the choice of solvent and initiator. Traditional solvents like carbon tetrachloride are avoided due to environmental concerns; alternatives such as tetrachloroethane and pentachloroethane are preferred to minimize ozone depletion.

The fluorination with anhydrous HF requires specialized equipment due to the corrosive nature of HF and the high pressure generated during the reaction. The reaction conditions (temperature and pressure) are optimized to maximize yield and purity.

The nitration step produces regioisomeric mixtures, but the para-isomer predominates due to electronic and steric effects of the trifluoromethoxy substituent.

The overall process yields 4-substituted-1-(trifluoromethoxy)benzene compounds with purity ranging from 90% to 99.5%, which is suitable for pharmaceutical and agrochemical applications.

| Reaction Step | Starting Material | Reagents & Conditions | Product | Yield/Purity | Byproducts |

|---|---|---|---|---|---|

| Chlorination | Anisole or 4-chlorobenzotrifluoride | Cl2 gas, UV light, radical initiator, 90-100°C | Chlorinated intermediate (e.g., trichloromethoxybenzene) | High (crude) | HCl gas |

| Fluorination | Trichloromethoxybenzene | Anhydrous HF, 80°C, 4-6 h, 30-35 kg/cm² pressure | Trifluoromethoxybenzene | High purity (90-99.5%) | HCl, HF vented |

| Nitration (optional) | Trifluoromethoxybenzene | HNO3 + H2SO4, 0-35°C | Nitro-trifluoromethoxybenzene (para isomer major) | ~90% para isomer | H2SO4, H2O |

| Purification | Crude product | Distillation, solvent extraction | Pure 4-chloro-1-methyl-2-(trifluoromethoxy)benzene | >99% | Solvent residues |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

Fluorinated Compounds in Drug Development

Fluorine plays a critical role in enhancing the bioactivity and metabolic stability of pharmaceutical compounds. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, with this percentage expected to rise over the next decade . The incorporation of trifluoromethoxy groups into drug structures can improve potency and selectivity. For instance, fluorination has been shown to enhance the pharmacokinetic properties of various therapeutic agents, including those targeting metabolic pathways .

Case Study: Ezetimibe

Ezetimibe, a cholesterol absorption inhibitor, exemplifies the effectiveness of fluorination in drug design. The addition of trifluoromethoxy groups in similar compounds has been linked to increased potency and reduced side effects . This trend suggests that 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene could serve as a valuable intermediate for synthesizing new pharmaceuticals.

Agrochemical Applications

Enhanced Crop Protection Agents

The agricultural sector benefits significantly from fluorinated compounds. The introduction of trifluoromethoxy groups can modify the physicochemical properties of active ingredients in pesticides and herbicides, enhancing their effectiveness against pests while minimizing environmental impact . Fluorination can improve lipophilicity and water solubility, leading to better absorption and efficacy in plant systems.

Statistical Trends

Recent studies indicate that fluorinated agrochemicals are becoming increasingly prevalent, with many new formulations featuring fluorinated moieties that enhance their protective qualities against pests . This trend underscores the importance of compounds like 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene in developing next-generation agrochemicals.

Industrial Applications

Use as Solvents and Intermediates

4-Chloro-1-methyl-2-(trifluoromethoxy)benzene is also utilized as an industrial solvent and intermediate in various chemical processes. It is particularly valuable in the automotive industry for applications such as autobody coatings, thinners for coatings, and aerosol rust prevention . The compound's unique properties allow it to function effectively in these roles, contributing to enhanced product performance.

Data Table: Industrial Applications of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene

| Application Type | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis intermediates | Enhanced bioactivity |

| Agrochemicals | Pesticide formulations | Improved efficacy and stability |

| Automotive Industry | Coatings and solvents | High performance and durability |

Environmental Considerations

While the applications of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene are extensive, it is essential to consider the environmental impact of fluorinated compounds. Concerns regarding fluoride toxicity and environmental accumulation necessitate careful management during synthesis and application . Ongoing research aims to balance the benefits of these compounds with their potential ecological risks.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, the trifluoromethoxy group can enhance the lipophilicity and membrane permeability of drug molecules, facilitating their interaction with biological targets. The chlorine and methyl groups can also influence the compound’s binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Substituent Variations in Trifluoromethoxy-Substituted Benzenes

The following table summarizes key compounds with structural similarities, highlighting differences in substituents, positions, and properties:

Electronic and Reactivity Comparisons

- Trifluoromethoxy vs. Methoxy : The –OCF₃ group is more electron-withdrawing than –OCH₃, reducing electron density on the aromatic ring. This enhances resistance to electrophilic substitution but increases stability toward oxidation .

- Halogen Effects : Chlorine at position 4 (para to –OCF₃) provides moderate electron-withdrawing effects, while bromine (as in 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene) increases molecular weight and polarizability, affecting solubility and cross-coupling reactivity .

- Methyl vs. Fluoro: The methyl group in the target compound is electron-donating, slightly counteracting the –OCF₃ group’s electron withdrawal.

Physical-Chemical Properties

- Boiling Points: Trifluoromethoxy-substituted benzenes generally exhibit higher boiling points compared to non-fluorinated analogs. For example, 1-Bromo-4-(trifluoromethoxy)benzene boils at 153–155°C, whereas its methoxy analog (1-Bromo-4-methoxybenzene) boils at ~230°C, illustrating reduced volatility due to –OCF₃ .

- Lipophilicity: The trifluoromethoxy group increases logP values, enhancing membrane permeability. This is critical in pesticide design, as seen in flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene) .

Biological Activity

4-Chloro-1-methyl-2-(trifluoromethoxy)benzene, with the chemical formula C₈H₆ClF₃O, is a compound of interest due to its potential biological activities. This article reviews its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorobenzene core substituted with a trifluoromethoxy group, which significantly influences its biological activity. The trifluoromethoxy group is known for enhancing lipophilicity and metabolic stability, making it a valuable moiety in drug design.

The biological activity of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways. For instance, it may interact with enzymes involved in oxidative stress responses and detoxification processes.

- Cell Signaling Modulation : It can influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, likely due to its ability to disrupt microbial cell membranes.

4-Chloro-1-methyl-2-(trifluoromethoxy)benzene demonstrates several notable biochemical properties:

| Property | Description |

|---|---|

| Solubility | Moderate solubility in organic solvents; limited in water |

| Stability | Stable under physiological conditions; minimal degradation observed |

| Interaction with Biomolecules | Binds to proteins and enzymes, influencing their activity |

Antimicrobial Activity

A study investigated the antimicrobial efficacy of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that the compound effectively inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition constant (IC₅₀) was found to be in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Discussion

The biological activity of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene highlights its potential as a therapeutic agent. Its ability to inhibit key enzymes and exhibit antimicrobial properties positions it as a candidate for further development in pharmacology. However, additional studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-1-methyl-2-(trifluoromethoxy)benzene, and how can purity be optimized?

- Methodological Answer : A common approach involves hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene derivatives using palladium catalysts under hydrogen gas, as seen in analogous trifluoromethoxybenzene synthesis . Purity optimization includes:

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate).

- Monitoring : TLC (thin-layer chromatography) with chloroform:methanol (9:1) for reaction progress .

- Critical Consideration : Trace methyl group introduction requires careful control of alkylation conditions (e.g., methyl iodide with a base like K₂CO₃ in DMF).

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : Use CDCl₃ as a solvent at 300 MHz. Key signals include:

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl group (singlet, δ ~2.3 ppm).

- ¹⁹F NMR : Trifluoromethoxy group (δ ~-58 ppm) .

- X-ray Crystallography : Refinement via SHELXL (e.g., SHELX-2018/3) for high-resolution structure determination. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer :

- Hazards : Skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

- Protection : Gloves (nitrile), goggles, and fume hood use.

- Waste Management : Segregate halogenated waste; neutralize with 2-propanolic HCl before disposal .

Advanced Research Questions

Q. How can reaction pathways for functionalizing the trifluoromethoxy group be designed to avoid side reactions?

- Methodological Answer :

- Isocyanate Formation : React with phosgene (COCl₂) in THF at 50°C, monitored via TLC. Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) to prevent undesired substitutions .

- Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) to direct substitution at the para position relative to the methyl group.

Q. What computational methods validate the conformational stability of 4-chloro-1-methyl-2-(trifluoromethoxy)benzene?

- Methodological Answer :

- Ab Initio Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to analyze rotational barriers of the trifluoromethoxy group.

- Electron Diffraction : Gas-phase studies reveal a planar aromatic ring with a dihedral angle of ~15° between CF₃O and the benzene plane .

Q. How can spectral data contradictions (e.g., overlapping NMR peaks) be resolved for structural confirmation?

- Methodological Answer :

- 2D NMR : Use HSQC (heteronuclear single-quantum coherence) to assign overlapping aromatic protons.

- Decoupling Experiments : Irradiate the methyl group to simplify splitting patterns in ¹H NMR .

Research Applications

- Medicinal Chemistry : Explore as a pharmacophore for kinase inhibitors; the trifluoromethoxy group enhances metabolic stability .

- Agrochemicals : Test as a precursor for herbicides due to halogenated aromatic backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.